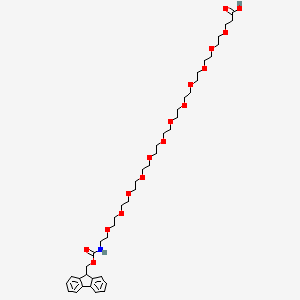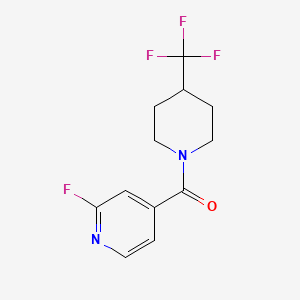![molecular formula C16H15N3O2S B2533188 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone CAS No. 851130-07-9](/img/structure/B2533188.png)
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Development
Research into compounds closely related to 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone focuses on the synthesis of various heterocyclic derivatives with potential pharmaceutical applications. These studies involve the creation of compounds through specific reactions that introduce functional groups, aiming to explore their biological activities. For instance, the development of pyrimidinone derivatives and their evaluation for antimicrobial activity highlights the significance of structural modifications to enhance biological effects (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, studies on the synthesis of diheteroaryl thienothiophene derivatives explore the potential of these compounds in various biological applications (Mabkhot, Al-Majid, & Alamary, 2011).
Anticancer and Antibacterial Applications
Derivatives of this compound have been investigated for their anticancer and antibacterial activities. The synthesis of novel compounds like dimethyl-benzo,-1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives from a similar structural framework has demonstrated potential anticancer properties through preliminary screenings, suggesting their utility in developing therapeutic agents (Abu‐Hashem & Aly, 2017). Furthermore, the exploration of substituted thieno[3,2-d] pyrimidine derivatives has shown both antitumor and antibacterial effects, underscoring the versatility of this chemical scaffold in drug development (Hafez, Alsalamah, & El-Gazzar, 2017).
Fluorescent Properties and Enzyme Inhibition
Some derivatives exhibit strong fluorescent properties, which could be leveraged in biological imaging or as molecular probes. The domino reaction of 3-chlorochromones with aminoheterocycles leading to the synthesis of benzofuro[3,2-b]pyridines and their optical properties has been a point of interest. Additionally, these compounds show significant ecto-5'-nucleotidase inhibition, which is relevant in the context of cancer and immune system regulation (Miliutina et al., 2018).
Structural Analysis and Chemical Properties
The structural analysis of these compounds, through techniques like X-ray crystallography, provides insights into their chemical behavior and potential interactions with biological targets. The characterization of the crystal structure of a related compound, 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one, has elucidated intermolecular interactions that could influence its biological activity (Qu, Pan, & Hu, 2007).
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-13(19-7-3-4-8-19)9-22-16-15-14(17-10-18-16)11-5-1-2-6-12(11)21-15/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTGUZWUDGXDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
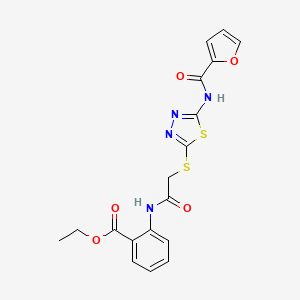
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)

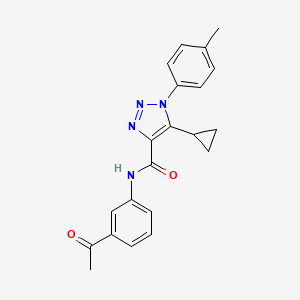
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
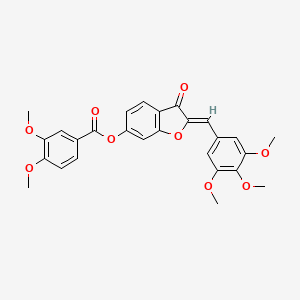
![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)


